2-Phenyl-2-(trimethylsilyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

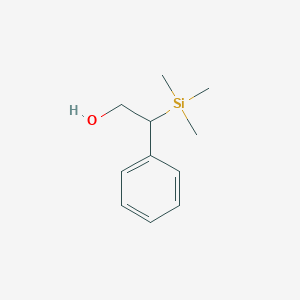

2-Phenyl-2-(trimethylsilyl)ethanol is an organic compound with the molecular formula C11H18OSi. It is known for its unique structure, which includes a phenyl group and a trimethylsilyl group attached to an ethanol backbone. This compound is used in various fields of research and industry due to its distinctive chemical properties .

Mecanismo De Acción

Target of Action

2-Phenyl-2-(trimethylsilyl)ethanol is primarily used as a protecting reagent for carboxyl and phosphate groups . These groups are often found in various biochemical compounds, and protecting them can prevent unwanted reactions during chemical synthesis .

Mode of Action

The compound this compound interacts with its targets (carboxyl and phosphate groups) by forming a protective layer around them . This prevents these groups from participating in unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of teoc-protected amines via alcoholysis of the corresponding isocyanates .

Result of Action

The primary result of the action of this compound is the successful protection of carboxyl and phosphate groups during chemical synthesis . This allows for more controlled and precise reactions, leading to the desired end products .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be kept away from sources of ignition, as it may form explosive mixtures with air .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(trimethylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-2-(trimethylsilyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Solid-Phase Peptide Synthesis

One of the most notable applications of 2-phenyl-2-(trimethylsilyl)ethanol is as a linker in solid-phase peptide synthesis . The PTMSEL linker allows for the synthesis of protected peptides and glycopeptides that are sensitive to fluoride ions. This linker can be cleaved under mild conditions using tetrabutylammonium fluoride trihydrate in dichloromethane, making it advantageous for constructing complex molecules that are typically challenging to synthesize due to their sensitivity to acidic or basic conditions .

Case Study: Glycopeptide Synthesis

In a study, glycopeptides derived from liver intestine cadherin and mucin MUC1 were successfully synthesized using the PTMSEL linker. The ability to cleave the linker under nearly neutral conditions facilitated the construction of these complex structures while minimizing side reactions .

Medicinal Chemistry Applications

3.1 Analgesic and Anti-inflammatory Compositions

Research has indicated that derivatives of this compound can be utilized in developing analgesic and anti-inflammatory compositions . These compounds are effective in treating various inflammatory conditions, including rheumatism, arthritis, and muscular pain. The formulations can be administered via multiple routes, including oral, parenteral, or topical applications .

Case Study: Pain Relief Formulations

A patent describes formulations containing compounds derived from this compound that demonstrate significant analgesic properties when tested in animal models. The formulations were shown to effectively relieve pain associated with inflammatory conditions at doses ranging from 0.4 to 4 mg/kg .

Chemical Properties and Stability

The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in various synthetic processes. It exhibits moderate volatility with a boiling point around 88 °C under reduced pressure (9 mmHg), which is advantageous for certain synthetic applications .

Summary Table of Applications

Comparación Con Compuestos Similares

Similar Compounds

2-(Trimethylsilyl)ethanol: Similar in structure but lacks the phenyl group.

2-Phenylethanol: Similar in structure but lacks the trimethylsilyl group.

Uniqueness

2-Phenyl-2-(trimethylsilyl)ethanol is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer

Actividad Biológica

2-Phenyl-2-(trimethylsilyl)ethanol, with the chemical formula C11H16OSi, is an organosilicon compound notable for its structural features, including a phenyl group and a trimethylsilyl group attached to a central carbon atom that also bears a hydroxyl functional group. This compound is primarily utilized in organic synthesis as a protecting reagent for various functional groups, such as alcohols, amines, and carboxylic acids, enhancing stability and solubility in organic solvents .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs often exhibit significant biological properties. The presence of the hydroxyl group suggests potential interactions that could lead to biological activity similar to other phenolic compounds known for their antifungal and antibacterial properties.

The mechanism of action for compounds like this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, triggering downstream signaling pathways that result in various biological effects.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, often involving the protection of functional groups to facilitate further reactions. Its utility in organic synthesis is well-documented, particularly in producing silicon-based groups that have wide applications in complex drug molecules .

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Limited documentation | |

| Phenylethanol | Antifungal, antibacterial | |

| Trimethylsilyl derivatives | Varies by structure |

Interaction Studies

Interaction studies indicate that this compound acts as a protecting group and reagent. Its ability to selectively protect functional groups allows chemists to manipulate complex molecular architectures effectively. The compound's interactions with various nucleophiles and electrophiles have been explored, particularly regarding how it influences reaction pathways and product distributions .

Kinetics of Disassembly

Research on silyl-containing compounds has shown that the kinetics of disassembly can be influenced by the presence of trimethylsilyl groups. For instance, studies have demonstrated that upon treatment with fluoride ions, these compounds exhibit predictable rates of disassembly, which is crucial for applications requiring precise control over reaction conditions .

Propiedades

IUPAC Name |

2-phenyl-2-trimethylsilylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJTTYGVPSXCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.